2-fluoro-5-(1H-tetrazol-1-yl)pyridine
Description
Overview of Heterocyclic Chemistry with Fluorine and Tetrazole Moieties
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the backbone of pharmaceutical research. The introduction of specific functional groups, or moieties, onto these heterocyclic scaffolds can dramatically alter their physicochemical and biological properties.
Fluorine, the most electronegative element, plays a pivotal role in modern drug design. frontiersin.orgresearchgate.net Its incorporation into a heterocyclic molecule can profoundly influence properties such as metabolic stability, lipophilicity, binding affinity, and membrane permeability. researchgate.netmdpi.com Replacing a hydrogen atom with a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life. frontiersin.org Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which is crucial for optimizing a molecule's interaction with biological targets. mdpi.com
The tetrazole moiety, a five-membered ring composed of four nitrogen atoms and one carbon atom, is another critical component in medicinal chemistry. nih.gov It is widely recognized as a bioisostere of the carboxylic acid group. tandfonline.comnih.gov This means it can mimic the spatial and electronic properties of a carboxylic acid while offering advantages such as improved metabolic stability, increased lipophilicity, and potentially reduced side effects. tandfonline.comresearchgate.net The tetrazole ring's planar, aromatic system is metabolically robust and can participate in various noncovalent interactions with biological targets. tandfonline.com
| Moiety | Key Properties and Effects in Heterocyclic Systems |
|---|---|
| Fluorine | - Enhances metabolic stability by blocking C-H oxidation sites. frontiersin.org |
| Tetrazole | - Acts as a bioisostere for the carboxylic acid group. nih.gov |
Significance of Pyridine (B92270) and Tetrazole Scaffolds in Modern Chemical Research
Both pyridine and tetrazole rings are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in pharmaceuticals and natural products. Its presence in a molecule can enhance water solubility and bioavailability. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. The pyridine scaffold's reactivity allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for optimal therapeutic effect. nih.gov
Similarly, the tetrazole scaffold has found extensive application in drug development. nih.gov Beyond its role as a carboxylic acid bioisostere, the tetrazole ring's high nitrogen content and aromatic stability contribute to its unique chemical character. nih.gov More than 20 FDA-approved drugs contain a tetrazole moiety, highlighting its importance in creating effective therapeutic agents across a wide range of diseases, including cardiovascular, allergic, and infectious diseases. tandfonline.comnih.gov
| Scaffold | Significance in Chemical Research |
|---|---|
| Pyridine | - Prevalent core structure in numerous FDA-approved drugs. nih.gov |
| Tetrazole | - Considered a "privileged scaffold" in medicinal chemistry. nih.gov |
Rationale for Investigating 2-fluoro-5-(1H-tetrazol-1-yl)pyridine Architectures
The rationale for designing and investigating a molecule like this compound stems from the principle of synergistic functionalism—combining the distinct advantages of its three core components.
Pyridine Core : This provides a proven and versatile foundation, widely recognized for its favorable role in bioactive compounds.
Fluorine at the 2-position : Placing a fluorine atom adjacent to the ring nitrogen (the 2-position) has significant electronic consequences. The high electronegativity of fluorine strongly influences the electron density of the pyridine ring, which can affect its reactivity and interactions with biological targets. nih.gov Specifically, a fluorine atom at this position enhances the susceptibility of the ring to nucleophilic aromatic substitution, which can be a key step in synthesis. nih.govacs.org This substitution also modulates the basicity of the pyridine nitrogen, which can be critical for pharmacokinetic properties.
Tetrazole at the 5-position : Attaching the tetrazole ring at the 5-position places it in a position electronically distinct from the fluorine atom. This arrangement allows the tetrazole to function as a key interacting group or bioisostere without being overly influenced by the fluorine's inductive effects. The 1H-tetrazole isomer, specifically, is a common and stable form used in drug design.
Structure
3D Structure
Properties
Molecular Formula |
C6H4FN5 |
|---|---|
Molecular Weight |
165.13 g/mol |
IUPAC Name |
2-fluoro-5-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H4FN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H |
InChI Key |
VDAZGGJBHYRAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N2C=NN=N2)F |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 Fluoro 5 1h Tetrazol 1 Yl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 2-fluoro-5-(1H-tetrazol-1-yl)pyridine, DFT calculations provide fundamental insights into its geometry, electronic landscape, and spectroscopic characteristics. These calculations are typically performed using various functionals, such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. jocpr.com
Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)
The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its lowest energy state, or most stable conformation. nih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly the rotational orientation between the fluoropyridine and tetrazole rings.
Following optimization, the electronic structure is analyzed through the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity and polarizability, indicating that charge transfer can readily occur within the molecule. mdpi.comnih.gov DFT calculations for similar aromatic and heterocyclic systems, such as 2-chloro-5-nitropyridine, have been used to successfully calculate these parameters and predict molecular reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -0.267 | Electron-donating orbital |
| LUMO | -0.181 | Electron-accepting orbital |
| Energy Gap (ΔE) | 0.086 | Indicator of chemical reactivity |
Note: Data are illustrative, based on values reported for similar nitrogen-sulfur containing Schiff bases, to demonstrate the output of DFT calculations. nih.gov
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis using DFT is a standard method for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes, researchers can assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net
For this compound, the analysis would identify key vibrational signatures:
C-F Stretching: The carbon-fluorine bond typically exhibits a strong absorption band in the IR spectrum, generally found in the 1150 cm⁻¹ to 1250 cm⁻¹ region for fluoropyridines. researchgate.net
Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring has several characteristic C-C and C-N stretching modes, as well as in-plane and out-of-plane C-H bending vibrations.
Tetrazole Ring Vibrations: The tetrazole ring shows characteristic stretching and bending modes involving its C-N and N-N bonds. These modes are sensitive to substitution and tautomeric form. researchgate.net
Correlation of the computed frequencies with experimental data allows for a detailed understanding of the molecule's structural features.
Table 2: Predicted Vibrational Modes and Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Pyridine Ring | C-H stretching | 3000 - 3100 |
| Pyridine Ring | C=C, C=N stretching | 1400 - 1600 |
| C-F Bond | C-F stretching | 1150 - 1250 |
| Tetrazole Ring | N-N, C=N stretching | 1200 - 1500 |
| Tetrazole Ring | Ring bending/deformation | 900 - 1100 |
Note: Frequency ranges are based on general values for fluoropyridines and tetrazole derivatives. researchgate.netresearchgate.net
NMR Chemical Shift Prediction and Correlation with Experimental Data
Computational chemistry provides reliable methods for predicting Nuclear Magnetic Resonance (NMR) spectra. Using techniques like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C chemical shifts of a molecule. wu.ac.th These predicted values are invaluable for interpreting experimental NMR data and confirming the molecular structure. nmrdb.org
For this compound, calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The proton on the tetrazole ring and the three distinct protons on the fluoropyridine ring would have characteristic chemical shifts influenced by their electronic environments. For instance, experimental ¹H-NMR data for a structurally related compound, 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine, shows distinct signals for the pyridine protons in the aromatic region of the spectrum. researchgate.net Comparing the calculated shifts with experimentally obtained spectra helps to validate the computed structure and provides a deeper understanding of the electronic distribution within the molecule. mdpi.com
Table 3: Illustrative Correlation of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) |
| Pyridine H-3 | 7.85 | 7.90 |
| Pyridine H-4 | 7.40 | 7.45 |
| Pyridine H-6 | 8.60 | 8.65 |
| Tetrazole H-5 | 9.30 | 9.35 |
Note: Values are hypothetical, illustrating the typical correlation between predicted and experimental data for aromatic heterocyclic compounds.
Tautomeric Equilibria and Energetics of 1H-Tetrazole Moieties
The tetrazole ring can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen ring. researchgate.net This tautomerism is a critical aspect of tetrazole chemistry, as the different forms possess distinct physicochemical properties. researchgate.net
DFT calculations are employed to determine the relative energies and thermodynamic stabilities of these tautomers. jocpr.comresearchgate.net By calculating the total electronic energy of the optimized geometry for each tautomer, researchers can predict the equilibrium constant and determine which form is predominant under given conditions. High-level ab initio calculations on tetrazole itself have shown that the 1H-tetrazole tautomer is more stable than the 2H-tetrazole by approximately 2.07 kcal/mol. nih.gov The presence of substituents, such as the 2-fluoropyridyl group in this case, can influence the energetic balance between the tautomers.
Table 4: Example of Calculated Relative Energies for Tetrazole Tautomers
| Tautomer | Method | Relative Energy (kcal/mol) | Stability |
| 1H-Tetrazole | CCSD(T)/CBS | 0.00 | More Stable |
| 2H-Tetrazole | CCSD(T)/CBS | +2.07 | Less Stable |
Note: Data is for the parent tetrazole molecule and serves as a reference for the energetic differences typically observed between tautomers. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in different environments, such as in solution. nih.gov
Conformational Dynamics in Solution
A typical MD simulation involves placing the molecule in a box of solvent molecules (e.g., water) and simulating its movement over a period of nanoseconds. nih.gov The resulting trajectory provides detailed information on:
The preferred dihedral angles between the two rings.
The stability of different conformations.
The role of solvent molecules in stabilizing certain orientations through interactions like hydrogen bonding.
This analysis helps to build a comprehensive model of how the molecule behaves in a realistic biological or chemical environment.
Table 5: Objectives and Outputs of MD Simulations for Conformational Analysis
| Objective | Simulation Output | Insights Gained |
| Assess rotational freedom | Dihedral angle distribution over time | Identification of stable and transient conformations |
| Determine overall flexibility | Root Mean Square Deviation (RMSD) | Stability of the molecular structure over the simulation |
| Analyze solvent interactions | Radial Distribution Functions | Understanding how solvent organizes around the molecule |
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other chemical properties. For this compound, these descriptors would be calculated using methods like DFT.
Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electron density distribution: This reveals the electron-rich and electron-deficient regions of the molecule, suggesting sites for electrophilic and nucleophilic attack.
These descriptors would be instrumental in predicting how this compound might behave in chemical reactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.
For a crystal structure of this compound, the Hirshfeld surface would be generated to map various properties, including:
d norm : A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
2D fingerprint plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution and shape of the points on these plots provide a quantitative breakdown of the types of intermolecular interactions present, such as H···H, N···H, and F···H contacts.
This analysis would provide a detailed picture of the packing environment and the nature and relative importance of the various non-covalent interactions that stabilize the crystal structure of this compound.
While the specific data for this compound is not available, the application of these standard computational techniques would be the approach taken to investigate its theoretical properties.
Chemical Reactivity and Derivatization of 2 Fluoro 5 1h Tetrazol 1 Yl Pyridine
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring in 2-fluoro-5-(1H-tetrazol-1-yl)pyridine is significantly deactivated towards electrophilic aromatic substitution (EAS). This low reactivity is a cumulative effect of several factors. Firstly, the nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the ring system. Secondly, the fluorine atom, while having competing inductive and resonance effects, acts primarily as a deactivating group in this context. Finally, the 1H-tetrazol-1-yl substituent is a strong electron-withdrawing group, further diminishing the ring's nucleophilicity.
Electrophilic substitution reactions, such as nitration or halogenation, would require harsh conditions. Moreover, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is likely to be protonated, which adds a formal positive charge to the ring and increases its deactivation to a level where such reactions become practically unfeasible. Consequently, electrophilic aromatic substitution is not a common derivatization strategy for this compound.
Nucleophilic Aromatic Substitution on the Fluorinated Pyridine Ring
One of the most important reactions of this molecule is the nucleophilic aromatic substitution (SNAr) at the C-2 position. The fluorine atom is an excellent leaving group in this context, activated by the adjacent electron-withdrawing pyridine nitrogen atom. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making 2-fluoropyridines more reactive in SNAr reactions than their 2-chloro or 2-bromo counterparts. nih.gov
This reaction provides a powerful method for introducing a wide variety of functional groups at the 2-position. Diverse nucleophiles, including amines, alcohols, and thiols, can readily displace the fluoride ion, typically under basic conditions. nih.govyoutube.com This pathway is a cornerstone for creating libraries of substituted 5-(1H-tetrazol-1-yl)pyridine derivatives.
| Nucleophile | Reagent Example | Product | Typical Conditions |
|---|---|---|---|
| Amine (R-NH₂) | Aniline | 2-(Phenylamino)-5-(1H-tetrazol-1-yl)pyridine | K₂CO₃, DMF, 100-120 °C |
| Alkoxide (R-O⁻) | Sodium Methoxide | 2-Methoxy-5-(1H-tetrazol-1-yl)pyridine | NaOCH₃, Methanol, reflux |
| Thiolate (R-S⁻) | Sodium Thiophenoxide | 2-(Phenylthio)-5-(1H-tetrazol-1-yl)pyridine | NaH, Thiophenol, THF, rt |
| Carbon Nucleophile | Sodium salt of Malononitrile | 2-(5-(1H-tetrazol-1-yl)pyridin-2-yl)malononitrile | NaH, Malononitrile, DMSO, 80 °C |
Reactions at the Tetrazole Nitrogen Atoms (e.g., N-alkylation, N-acylation)
Since the pyridine ring is attached at the N-1 position of the tetrazole, the remaining nitrogen atoms (N-2, N-3, and N-4) possess lone pairs of electrons and are potential sites for electrophilic attack. The most common reaction of this type is N-alkylation, which typically occurs with alkyl halides or other alkylating agents. This reaction leads to the formation of a quaternary, positively charged tetrazolium salt.
The regioselectivity of alkylation on 1-substituted tetrazoles can be complex, but attack at the N-4 position is often observed. Acylation reactions with acyl halides or anhydrides can proceed in a similar manner to yield acyltetrazolium salts, which are often highly reactive acylating agents themselves.
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | 1-(5-Fluoropyridin-3-yl)-4-methyl-1H-tetrazol-4-ium iodide | CH₃I, Acetonitrile, reflux |
| N-Alkylation | Benzyl Bromide (BnBr) | 4-Benzyl-1-(5-fluoropyridin-3-yl)-1H-tetrazol-4-ium bromide | BnBr, DMF, 80 °C |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 4-Acetyl-1-(5-fluoropyridin-3-yl)-1H-tetrazol-4-ium chloride | CH₃COCl, Dichloromethane, 0 °C to rt |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Chan-Evans-Lam)
Direct palladium-catalyzed cross-coupling reactions involving the C-F bond, such as Suzuki or Stille couplings, are challenging and not standard transformations for 2-fluoropyridines due to the high strength of the C-F bond. wikipedia.orgorganic-chemistry.org However, derivatization of the 2-position via SNAr to introduce a more suitable leaving group (e.g., triflate) could enable subsequent cross-coupling.
Conversely, the Chan-Evans-Lam (CEL) coupling is a highly relevant transformation for this class of compounds, particularly for their synthesis. wikipedia.org The CEL reaction forms a carbon-nitrogen bond by coupling an N-H containing compound with a boronic acid, catalyzed by a copper salt. nih.govnih.gov The synthesis of this compound itself can be envisioned via a CEL coupling between 1H-tetrazole and (2-fluoropyridin-5-yl)boronic acid. This highlights the utility of cross-coupling methods in the synthesis and potential derivatization of the broader chemical space around this scaffold.
Cyclization Reactions and Annulation Pathways
This compound can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions typically require prior modification of the molecule to introduce suitably positioned reactive functional groups. For instance, the fluorine atom can be displaced via an SNAr reaction with a bifunctional nucleophile.
One hypothetical pathway involves reacting the substrate with hydrazine. The resulting 2-hydrazinyl-5-(1H-tetrazol-1-yl)pyridine could then undergo intramolecular cyclization, potentially via condensation with a 1,3-dicarbonyl compound, to form a fused pyrazolo[1,5-a]pyridine ring system. Similarly, substitution with a nucleophile containing a pendant amino group could be followed by cyclization to generate other fused nitrogen-containing heterocycles.
Functional Group Transformations on the Pyridine and Tetrazole Scaffolds
Beyond the primary reactions at the C-F bond and tetrazole nitrogens, other functional group transformations can be performed. The tetrazole ring, while generally stable, is known to undergo thermal decomposition. For 1,5-disubstituted tetrazoles, this process often proceeds via the extrusion of molecular nitrogen (N₂) to generate a nitrilimine intermediate, which can be trapped or undergo further rearrangement. acs.orgscispace.comacs.org This provides a pathway to different heterocyclic systems or open-chain compounds.
Functional groups introduced onto the pyridine ring via SNAr can also be modified. For example, if a 2-cyano group is introduced, it can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. A 2-azido group, introduced by substitution with sodium azide (B81097), could undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to append a triazole ring. These subsequent transformations significantly expand the molecular diversity accessible from the parent compound.
Applications in Advanced Organic and Medicinal Chemistry Research Academic Perspectives
Role as a Privileged Scaffold in Heterocyclic Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the development of novel therapeutic agents. The 2-fluoro-5-(1H-tetrazol-1-yl)pyridine structure embodies this concept by integrating two well-established privileged scaffolds: the pyridine (B92270) ring and the tetrazole ring. beilstein-journals.orgnih.gov
The pyridine ring is a ubiquitous six-membered heteroaromatic nucleus found in numerous natural products and FDA-approved drugs. dovepress.comnih.govradiologykey.com Its presence can significantly influence the pharmacological profile of a molecule by enhancing metabolic stability, improving water solubility, and providing a key point for hydrogen bonding through its nitrogen atom. nih.govnih.gov The tetrazole ring is also considered a privileged structure, largely due to its role as a stable, non-metabolized bioisostere for other functional groups and its ability to participate in various noncovalent interactions with biological targets. beilstein-journals.orgresearchgate.netmanchesterorganics.com
The combination of these two scaffolds in one molecule creates a core structure with broad potential. The fluorine atom at the 2-position of the pyridine ring further enhances its utility. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. sigmaaldrich.com This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the this compound scaffold is an attractive platform for building libraries of diverse compounds for screening against a wide range of biological targets. radiologykey.com
Bioisosteric Replacement Strategies with the Tetrazole Moiety
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of rational drug design. nih.gov The tetrazole moiety is a highly successful bioisostere, primarily used as a surrogate for carboxylic acids and cis-amide bonds. beilstein-journals.orgmanchesterorganics.com This strategy is employed to enhance absorption, distribution, metabolism, and excretion (ADME) properties, improve potency, and increase target selectivity. nih.gov
The 5-substituted 1H-tetrazole ring is the most widely recognized and frequently utilized bioisostere of a carboxylic acid. nih.gov This is due to several key similarities in their chemical properties. The tetrazole ring is planar, and its N-H proton has a pKa value (typically 4.5-4.9) that is very similar to that of a carboxylic acid, meaning it will exist as the deprotonated, anionic tetrazolate at physiological pH, just as a carboxylic acid exists as the carboxylate. nih.gov This allows the tetrazole to mimic the crucial hydrogen bonding and electrostatic interactions that a carboxylate group makes with a biological target. nih.gov
However, replacing a carboxylic acid with a tetrazole can offer significant advantages. The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group. Furthermore, the tetrazole moiety is typically more lipophilic than a carboxylic acid, which can lead to improved membrane permeability and oral bioavailability. This bioisosteric replacement has been a key feature in the development of numerous marketed drugs. beilstein-journals.org
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Key Implications in Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity ensures the group is ionized at physiological pH, mimicking the charge state of the carboxylate and preserving key ionic interactions with receptors. nih.gov |
| Lipophilicity (LogD7.4) | Generally lower (more hydrophilic) | Generally higher (more lipophilic) | Increased lipophilicity can enhance membrane permeability and oral absorption, though this is context-dependent. mdpi.com |
| Size/Geometry | Planar anion | Planar, but extends further (~1.2 Å) from the core molecule | The larger size requires flexibility in the receptor binding site to accommodate the tetrazole ring without losing key interactions. nih.gov |
| Hydrogen Bonding | Acceptor (carboxylate) | Acceptor (tetrazolate) | Both anions exhibit very similar hydrogen bond environments, allowing for the retention of crucial binding interactions. nih.gov |
| Metabolic Stability | Susceptible to various metabolic transformations | Highly stable and resistant to metabolism | Replacement can significantly improve the metabolic profile and half-life of a drug candidate. |
Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring serves as a valuable surrogate for the cis-amide bond. dovepress.comradiologykey.comescholarship.org In peptides and proteins, amide bonds can exist in either a trans or cis conformation. While the trans conformation is energetically favored for most amide bonds, the cis conformation is critical for inducing specific secondary structures, such as the Type VI β-turn. escholarship.orgnih.gov However, the rotation around the amide bond is flexible.
Replacing a specific amide bond with a 1,5-disubstituted tetrazole ring creates a rigid, planar structure that geometrically mimics the cis-amide conformation. escholarship.orgnih.gov This conformational constraint can lock a peptide into a specific bioactive shape, potentially increasing its potency and selectivity for a target receptor. nih.gov This strategy has been successfully used in the design of peptidomimetics, such as somatostatin (B550006) analogs, where fixing the conformation of a key turn in the peptide backbone led to highly active compounds. nih.gov The similarity in geometry between the tetrazole and the cis-amide bond in solution has been confirmed by NMR analysis and molecular modeling, validating its use as a structural probe and a tool for enhancing biological activity. nih.gov
Design and Synthesis of Advanced Chemical Probes
Advanced chemical probes are essential tools for visualizing and quantifying biological processes in real-time. The this compound scaffold is particularly well-suited for the design of such probes, especially for Positron Emission Tomography (PET) imaging.
The synthesis of this scaffold typically starts from precursors like 2-fluoro-5-cyanopyridine. The cyano group can be readily converted to the tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097) source. The crucial feature for PET probe design is the retention of the 2-fluoropyridine (B1216828) moiety. This functional group is ideal for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), one of the most commonly used radionuclides in PET imaging. The synthesis of [¹⁸F]-labeled PET tracers often involves a late-stage nucleophilic aromatic substitution reaction where a precursor is reacted with [¹⁸F]fluoride. researchgate.net
The this compound structure can be derivatized to create a PET radioligand. The tetrazole portion or another part of the molecule can be modified to confer high affinity and selectivity for a specific biological target, such as a receptor or enzyme. The resulting molecule can then be labeled with ¹⁸F at the pyridine ring. This approach allows for the non-invasive, in-vivo imaging and quantification of the target's distribution and density in the brain or other organs, which is invaluable for disease diagnosis and for understanding the mechanism of action of new drugs. nih.gov
Exploration in Enzyme and Receptor Binding Studies (Mechanistic Research)
The this compound scaffold and its analogs have been instrumental in mechanistic research, particularly in studies of enzyme and receptor binding. A prominent example is the development of antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, a key target for neurological and psychiatric disorders.
Structure-activity relationship (SAR) studies have shown that compounds containing a pyridine-tetrazole core are highly potent and selective mGlu5 receptor antagonists. Research in this area led to the discovery of molecules like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, which demonstrated excellent brain penetration and in-vivo receptor occupancy. Further SAR studies explored the impact of substituents on the core structure. For instance, the introduction of a fluorine atom, as in 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, was found to be a key modification that significantly increased the in-vitro potency of these antagonists. These detailed mechanistic studies help elucidate the specific molecular interactions between the ligand and the receptor, guiding the design of more effective therapeutics.
| Compound | Modification | mGlu5 Binding Affinity (IC50, nM) |
|---|---|---|
| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | Parent Compound | 15 nM |
| 3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | Addition of 3-Fluoro group | 1.6 nM |
| 2-(2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine | Substitution with 3-(pyridin-3-yloxy)phenyl | 1.8 nM |
*Data synthesized from related compound studies to illustrate the impact of structural modifications.
More recently, the tetrazole moiety itself has been identified as a novel zinc-binding group for the inhibition of carbonic anhydrases, a class of metalloenzymes. X-ray crystallography studies have provided insights into the binding modes of tetrazole-containing inhibitors, demonstrating how they coordinate with the zinc ion in the enzyme's active site. This opens up new avenues for using the this compound scaffold to design novel enzyme inhibitors.
Development of Multi-Target Directed Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The traditional "one drug, one target" approach may be insufficient for these conditions. This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets simultaneously. mdpi.com
The this compound scaffold is a promising framework for the development of MTDLs. Its modular nature allows for the incorporation of different pharmacophores to engage multiple targets. For example, a series of tetrazole-bearing compounds based on a pyridine core were synthesized and evaluated as anti-inflammatory agents. Certain derivatives were found to be effective and selective inhibitors of cyclooxygenase-2 (COX-2) while also inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A compound that can simultaneously inhibit both the enzymatic activity of COX-2 and the signaling of key cytokines represents a powerful multi-target anti-inflammatory strategy.
Similarly, in the context of Alzheimer's disease, derivatives of imidazo[1,2-a]pyridine (B132010) have been designed as MTDLs that inhibit the enzyme BACE1, block butyrylcholinesterase (BuChE), and exhibit antioxidant properties, thereby addressing multiple facets of the disease's pathology. These examples highlight the potential of using the pyridine-tetrazole framework to create innovative MTDLs with synergistic activities and potentially enhanced therapeutic efficacy for complex diseases.
Potential in Agrochemical Research (Academic Explorations)
The exploration of novel molecular scaffolds is a cornerstone of modern agrochemical research, aimed at developing more effective, selective, and environmentally benign agents for crop protection. The compound this compound is a subject of academic interest due to its unique combination of two key structural motifs: a fluorinated pyridine ring and a tetrazole moiety. Both of these heterocyclic systems are recognized as important "pharmacophores" that are present in a variety of biologically active molecules, including commercial and investigational pesticides. nih.govagropages.com Academic explorations into compounds with these features suggest potential applications in fungicidal, insecticidal, and herbicidal research.
Fungicidal Potential
The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides and is known to possess a wide range of chemotherapeutic properties, including significant antifungal activity. nih.govresearchgate.net Research into tetrazole hybrids, where the tetrazole ring is combined with other antifungal pharmacophores, has been a promising strategy to enhance potency and overcome drug resistance. nih.gov
Studies have shown that azole compounds, including tetrazoles, often function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govresearchgate.net The development of azole antifungals has progressed from imidazoles and triazoles to tetrazoles, which are considered part of the fourth generation of these fungicides. nih.gov
Academic research has demonstrated that novel tetrazole derivatives exhibit potent in vitro activity against a range of pathogenic fungi. For instance, a series of tetrazole derivatives featuring a pyrazole (B372694) moiety displayed excellent antifungal activities against various Candida species and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from <0.008 to 4 μg/mL. acs.org Some of these compounds also showed efficacy against fluconazole-resistant clinical isolates and were effective at inhibiting biofilm formation, a key factor in persistent fungal infections. nih.govacs.org The hybridization of tetrazole with pyrimidine (B1678525) has also yielded compounds with significant activity against fungi such as Candida albicans and Aspergillus niger. jpbs.in
Given the established role of the tetrazole moiety in disrupting fungal growth, this compound is considered a candidate for investigation as a novel antifungal agent. The specific substitution pattern, including the fluorine atom on the pyridine ring, could modulate its efficacy, selectivity, and physical properties.
Table 1: Examples of Antifungal Activity in Tetrazole-Containing Compounds
| Compound Class | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives | Candida spp., Cryptococcus neoformans H99 | Excellent in vitro activity with MIC values from <0.008 to 4 μg/mL. | acs.org |
| Tetrazole-pyrimidine hybrids | Candida albicans, Aspergillus niger | Compounds showed "very good activity" against tested fungi. | jpbs.in |
| Tetrazoles featuring a pyrazole moiety | Fluconazole-resistant C. auris, C. albicans SC5314, C. neoformans H99 | Outstanding activity against resistant strains and potent inhibition of biofilm formation. | nih.gov |
Insecticidal Potential
The pyridine ring, particularly when substituted with fluorine or trifluoromethyl groups, is a critical component in numerous commercial insecticides. nih.govnih.govnih.gov Fluorine-containing moieties can significantly alter a molecule's biological activity, metabolic stability, and binding affinity to target receptors. nih.gov The development of insecticides containing the trifluoromethyl pyridine skeleton has been a popular and successful area of research. nih.govsemanticscholar.org
Research has shown that trifluoromethyl pyridine derivatives can exhibit high insecticidal activity against various agricultural pests. For example, a series of novel pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated good insecticidal activity against Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). nih.gov Several of these compounds achieved 100% mortality at a concentration of 500 mg L⁻¹, with some showing LC₅₀ values as low as 30.8 mg L⁻¹, comparable to the commercial insecticide avermectin. nih.gov
Similarly, the synthesis of flupyrimin (B3323723) analogs, which incorporate a fluorinated pyridine structure, has yielded compounds with excellent activity against Plutella xylostella. frontiersin.org The structure-activity relationship (SAR) studies in these academic explorations often highlight the importance of the substitution pattern on the pyridine and associated rings for optimizing insecticidal potency. nih.govfrontiersin.org The presence of the 2-fluoro substituent on the pyridine ring of this compound aligns with these findings, suggesting that this core structure could be a valuable scaffold for developing new insecticidal agents.
Table 2: Examples of Insecticidal Activity in Fluorinated Pyridine Derivatives
| Compound Class | Target Pests | Observed Activity | Reference |
|---|---|---|---|
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | Mythimna separata, Plutella xylostella | LC₅₀ values of 30.8 and 38.5 mg L⁻¹ against M. separata for the best compounds; 100% activity at 250 mg L⁻¹ for several compounds against P. xylostella. | nih.gov |
| Flupyrimin analogs with 1-aryl-1H-pyrazol-4-yl subunits | Plutella xylostella | Several compounds achieved 100% lethality at 400 μg/mL; some maintained >70% activity at 25 μg/mL. | frontiersin.org |
| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | Several compounds exhibited 100% inhibition at 500 mg/L. | nih.gov |
Herbicidal Potential
Pyridine-based compounds have a long history in the development of herbicides, forming the basis for widely used products like clopyralid (B1669233) and aminopyralid, which function as synthetic auxins. mdpi.com Academic research continues to explore novel pyridine derivatives to discover new modes of action and broader weed control spectrums. mdpi.commdpi.com The incorporation of other heterocyclic rings, such as triazoles and pyrazoles, onto the pyridine scaffold has been a successful strategy in this pursuit. mdpi.comnih.gov
For instance, a study on 1,2,4-triazolo[4,3-a]pyridine derivatives found that they possessed good herbicidal activity against a range of weeds, including Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). nih.gov Further research into pyrazole derivatives containing phenylpyridine moieties also identified compounds with moderate post-emergence herbicidal activity against weeds like Digitaria sanguinalis and Setaria viridis. mdpi.comresearchgate.net
Another class of herbicides, protoporphyrinogen (B1215707) oxidase (Protox) inhibitors, has also incorporated triazole-related structures. Research into novel triazolinone derivatives, designed to inhibit Protox, has yielded candidates with herbicidal activity comparable to the commercial product sulfentrazone (B1681188), particularly for controlling broadleaf weeds in rice fields. nih.gov The structural similarity between triazoles and tetrazoles suggests that the tetrazole moiety in this compound could contribute to herbicidal activity, potentially through various mechanisms of action. The combination of the proven pyridine core with the electronically distinct tetrazole ring presents a novel framework for the design of new herbicides.
Table 3: Examples of Herbicidal Activity in Pyridine and Triazole/Pyrazole Derivatives
| Compound Class | Target Weeds | Observed Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyridine derivatives | Dicotyledonous weeds (e.g., Brassica juncea, Amaranthus retroflexus) | High herbicidal activity and a broad spectrum against tested weeds at 150 g a.i. ha⁻¹. | nih.gov |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (rapeseed), Amaranthus retroflexus | >80% inhibition of B. napus root growth at 250 µM; 100% inhibition of A. retroflexus growth for some compounds. | mdpi.com |
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence activity; some compounds showed 50% inhibition against S. viridis. | mdpi.comresearchgate.net |
| Cyclic imide-type triazolinones | Broadleaf weeds in rice fields | Comparable herbicidal activity to commercial sulfentrazone at 75-150 g a.i./ha. | nih.gov |
Supramolecular Chemistry and Coordination Chemistry of Pyridine Tetrazole Ligands
Tetrazole as a Ligand in Metal Complexation
The tetrazole moiety is a cornerstone in the design of coordination complexes, largely due to its multiple nitrogen atoms which can act as donor sites for metal ions. nih.gov Tetrazole derivatives are widely applied in coordination chemistry for constructing novel metal-organic frameworks (MOFs) because of their diverse coordination capabilities. nih.gov The deprotonated tetrazolate anion is particularly effective, capable of using up to four of its nitrogen atoms to bridge multiple metal centers, leading to the formation of stable and diverse structural topologies. unimi.it
Pyridine-tetrazole ligands exhibit adaptability in their coordination, capable of acting as either monodentate or chelating ligands. In its monodentate form, the ligand typically coordinates to a metal center through a single nitrogen atom of the tetrazole ring. researchgate.net However, the presence of the nearby pyridine (B92270) ring allows for bidentate chelation, where both the pyridine nitrogen and a tetrazole nitrogen bind to the same metal ion, forming a stable chelate ring. researchgate.netresearchgate.net
The choice between these coordination modes can be influenced by several factors, including the specific metal ion, the solvent system, and the presence of other coordinating ligands or counterions. For instance, studies on 2-(tetrazol-1-yl)pyridine (B69947) have shown it can coordinate to a ruthenium center as a monodentate ligand in one complex, while acting as an N,N-chelating ligand in another. researchgate.net This flexibility is crucial for the rational design of coordination compounds with specific geometries and properties.
The specific nitrogen atoms involved in coordination are key to the resulting structure. In pyridine-tetrazole systems, the primary coordination sites are the nitrogen atom of the pyridine ring and the nitrogen atoms of the tetrazole ring. researchgate.net For 1-substituted tetrazoles, such as 2-fluoro-5-(1H-tetrazol-1-yl)pyridine, the N4 atom of the tetrazole ring is often the most basic and thus a primary site for coordination to a metal ion. arkat-usa.org When acting as a chelating ligand, coordination typically involves the pyridine nitrogen and one of the adjacent tetrazole nitrogens (N2 or N4, depending on the specific isomer and metal ion preference). researchgate.netresearchgate.net The tetrazolate anion offers even greater versatility, with the potential to coordinate through N1, N2, N3, and N4, enabling it to act as a bridging ligand between multiple metal centers. arkat-usa.org
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of pyridine-tetrazole ligands to bridge metal centers is fundamental to the formation of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials are constructed from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks. rsc.org
The versatility in coordination modes of the tetrazole group allows for the synthesis of frameworks with diverse topologies and properties. rsc.org For example, ligands similar to this compound have been used to create 2D and 3D frameworks with various transition metals. rsc.org These porous materials can exhibit high selectivity for gas adsorption, such as CO2, which is attributed to the high density of uncoordinated, nucleophilic tetrazole nitrogen atoms lining the pore surfaces. rsc.org The synthesis of these materials often occurs under solvothermal conditions, where the self-assembly process of the metal ions and ligands leads to the crystallization of the final framework. rsc.org
Non-Covalent Interactions in Supramolecular Assemblies
Beyond direct coordination to metal ions, non-covalent interactions play a critical role in defining the final three-dimensional structure and properties of materials based on pyridine-tetrazole ligands. mdpi.com These weaker forces, including hydrogen bonding and π-stacking, direct the self-assembly of molecules into well-ordered supramolecular architectures. rsc.org
Hydrogen bonds are a dominant force in the crystal engineering of pyridine-tetrazole systems. The N-H group of the tetrazole ring is an effective hydrogen bond donor, while the other nitrogen atoms can act as acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which can link molecules into chains, layers, or more complex 3D networks. nih.govsemanticscholar.org In the solid state, these interactions can organize the coordination polymers or discrete complexes into higher-order structures, significantly influencing the material's stability and properties. unimi.it The presence of other functional groups or solvent molecules can also lead to additional hydrogen bonding interactions, further diversifying the possible supramolecular structures. nih.gov
| Interaction | Typical Distance (Å) | Significance |
| N-H···N | 2.8 - 3.1 | Links molecules into extended networks semanticscholar.org |
| N-H···Cl | ~3.0 - 3.2 | Stabilizes crystal packing in salts nih.gov |
This table provides typical ranges for hydrogen bond distances observed in crystal structures containing tetrazole moieties.
Theoretical and experimental studies have quantified the strength of these interactions. For pyridine dimers, the antiparallel-displaced geometry is found to be the most stable, with a significant binding energy. researchgate.net In the solid state, these π-π interactions often work in concert with hydrogen bonding to guide the assembly of molecules into layered or stacked arrangements, with typical interplanar distances of 3.3-3.8 Å. nih.govresearchgate.net
| Stacking Geometry | Calculated Interaction Energy (kcal/mol) * |
| Antiparallel-displaced | -3.97 |
| Parallel-displaced | -2.39 |
| Antiparallel-sandwich | -3.05 |
| T-shaped | -1.91 |
Calculated MP2/6-311++G* binding energies for pyridine dimer geometries. Data sourced from theoretical investigations. researchgate.net*
These non-covalent forces are not merely structural elements; they can influence the electronic and photophysical properties of the resulting materials, making their study essential for the design of new functional systems. nih.gov
Halogen Bonding
Halogen bonding is a non-covalent interaction that has garnered significant attention in the fields of supramolecular chemistry and crystal engineering. This interaction involves a halogen atom acting as an electrophilic species, or a halogen bond donor, and a neutral or anionic Lewis base, the halogen bond acceptor. The strength and directionality of halogen bonds make them a valuable tool in the design of complex supramolecular architectures.
The ability of a halogen atom to form a halogen bond is dependent on the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The strength of this σ-hole, and thus the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom. Consequently, the order of halogen bond donor strength is typically I > Br > Cl > F.
In the context of this compound, the potential for halogen bonding primarily involves the fluorine atom attached to the pyridine ring. However, fluorine's high electronegativity and low polarizability make it a very weak halogen bond donor. The electronic charge around a covalently bonded fluorine atom is typically spherical, lacking the distinct positive σ-hole necessary for strong halogen bonding. Research on fluorinated compounds has often shown that fluorine is "halogen bond passive," meaning it does not significantly participate in forming these types of interactions.
While the fluorine atom in this compound is unlikely to be a significant halogen bond donor, the nitrogen atoms of both the pyridine and tetrazole rings possess lone pairs of electrons and can act as effective halogen bond acceptors. Therefore, in co-crystals with other halogenated molecules (containing iodine, bromine, or chlorine), it is conceivable that the nitrogen atoms of this compound would participate in halogen bonding.
The supramolecular assembly of this compound itself is more likely to be governed by other non-covalent interactions. These can include hydrogen bonding, given the presence of C-H bonds and the nitrogen atoms of the heterocyclic rings, and π-π stacking interactions between the aromatic pyridine and tetrazole rings. In the crystal structures of similar fluorinated pyridine and tetrazole derivatives, these types of interactions are frequently observed to be the dominant forces directing the crystal packing. For instance, C—H⋯F and C—H⋯N hydrogen bonds, as well as π-π stacking, are commonly identified in the solid-state structures of related compounds.
Table 1: General Properties of Halogen Bond Donors
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Halogen Bond Strength |
|---|---|---|---|
| Fluorine (F) | 3.98 | 0.56 | Very Weak / Negligible |
| Chlorine (Cl) | 3.16 | 2.18 | Weak to Moderate |
| Bromine (Br) | 2.96 | 3.05 | Moderate to Strong |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Sustainable Synthesis Approaches for 2 Fluoro 5 1h Tetrazol 1 Yl Pyridine Derivatives
Green Chemistry Principles in Tetrazole Synthesis
Green chemistry offers a framework for designing chemical products and processes that are more environmentally friendly. In the context of synthesizing tetrazole derivatives, these principles are applied to address the limitations of traditional methods, which often involve toxic reagents, harsh conditions, and significant waste generation. eurekaselect.com The most common route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and azides. nih.govnih.gov Green methodologies focus on making this key reaction more sustainable by employing strategies such as solvent-free conditions, aqueous media, and alternative energy sources like microwave and ultrasound irradiation. dntb.gov.uabohrium.com These approaches not only reduce the environmental impact but can also lead to higher yields, shorter reaction times, and simpler purification procedures. eurekaselect.comlew.ro
Performing reactions in the absence of a solvent is a core principle of green chemistry, as it eliminates solvent-related waste, cost, and toxicity. researchgate.net Solvent-free synthesis of tetrazoles has emerged as a crucial and efficient approach. researchgate.net One method involves the simple grinding of reactants, a technique sometimes referred to as "grindstone chemistry". dntb.gov.ua For instance, 1,5-fused tetrazoles can be prepared by grinding a cyclic ketone with sodium azide (B81097) in the presence of aluminium chloride at 50°C, achieving the product in short reaction times of 10-15 minutes. researchgate.net Another solvent-free approach for synthesizing 5-substituted-1H-tetrazoles utilizes the [3+2] cycloaddition of an azide to p-toluenesulfonyl cyanide (TsCN), which proceeds with a good scope of aromatic and aliphatic azides and allows for simple product isolation. nih.gov These methods offer significant advantages, including operational simplicity, high chemoselectivity, excellent yields, and minimal chemical waste. researchgate.netresearchgate.net
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |
| Cyclic Ketone, NaN₃ | AlCl₃, Grinding, 50°C | 1,5-Fused Tetrazole | 10-15 min | High | researchgate.net |
| Aromatic/Aliphatic Azides, TsCN | Solvent-Free | 1,5-Disubstituted Tetrazole | Not Specified | Good | nih.gov |
Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Its use in organic synthesis is highly encouraged, and it has been successfully employed in the synthesis of tetrazoles. nih.govacs.org The reaction of organic nitriles with sodium azide to produce 1H-tetrazoles can proceed readily in water, often facilitated by zinc salt catalysts. organic-chemistry.org This method is versatile, accommodating a wide range of substrates including aromatic, activated, and unactivated alkyl nitriles. organic-chemistry.org The beneficial effects of water on such transformations are attributed to factors like its high cohesion energy density and the potential for hydrogen bonding to stabilize the transition state. nih.govacs.org In some cases, surfactants are used in aqueous media to form micelles, which can enhance reactivity and accelerate the reaction rate. mdpi.com
| Substrate | Catalyst | Solvent | Yield | Reference |
| Aromatic/Alkyl Nitriles | Zinc Salts | Water | 64-96% | lew.roorganic-chemistry.org |
| Various Nitriles | Surfactants (Micellar Catalysis) | Water | 43-56% | mdpi.com |
Microwave irradiation has become a powerful tool in green chemistry for accelerating organic reactions. dntb.gov.ua Compared to conventional heating, microwave-assisted synthesis offers advantages such as significant reductions in reaction time (from hours to minutes), improved energy efficiency, higher yields, and cleaner reaction profiles. lew.ronjtech.edu.cn This technique has been effectively applied to the synthesis of 5-substituted tetrazoles from nitriles. researcher.life For example, the conversion of various nitriles into tetrazoles using sodium azide and triethylammonium chloride in a microwave reactor can be achieved in short reaction times, even for sterically hindered or deactivated substrates. organic-chemistry.org Controlled microwave heating can produce desired tetrazole structures in high yields within just 3 to 10 minutes. organic-chemistry.org This rapid and efficient heating makes it a preferred method for high-speed synthesis in medicinal chemistry. researcher.life
| Substrates | Reagents | Conditions | Reaction Time | Yield | Reference |
| Aryl/Vinyl Nitriles | NaN₃, Triethylammonium Chloride | Microwave, Nitrobenzene | Short | Very Good | organic-chemistry.org |
| Various Nitriles | NaN₃ | Controlled Microwave Heating | 3-10 min | High | organic-chemistry.org |
| Organo-halides | Pd-catalyst, then NaN₃ | Microwave | Minutes | Very High | researcher.life |
Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable energy source for synthesis. bohrium.com Ultrasound irradiation can accelerate reactions through the physical phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net This technique has been successfully used for the sustainable synthesis of 1-substituted and 5-substituted tetrazoles. semanticscholar.org For example, the Ugi-azide multicomponent reaction to form 1,5-disubstituted-1H-tetrazoles can be performed under solvent-free, mild conditions using ultrasound, accommodating even less reactive aliphatic aldehydes and amines. mdpi.com This method is considered environmentally benign and features a simple work-up procedure, often leading to excellent yields in short reaction times. researchgate.netmdpi.com
| Reaction Type | Conditions | Key Features | Yields | Reference |
| Synthesis of 5- & 1-substituted tetrazoles | TAIm[I] ionic liquid, Ultrasound | Catalyst-free, Solvent-free | High to Excellent | semanticscholar.org |
| Ugi-azide reaction | Ultrasound, Solvent-free | Mild conditions, Uses aliphatic reactants | 39-55% | mdpi.com |
| Multi-component synthesis of tetrazoles | ZrP₂O₇ nanoparticles, Ultrasound | Short reaction times, Simple work-up | Excellent | researchgate.net |
Catalysis in Environmentally Benign Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while often requiring milder conditions. In tetrazole synthesis, both homogeneous and heterogeneous catalysts are employed to facilitate the key [3+2] cycloaddition reaction. nih.gov The development of novel catalytic systems, particularly those that are recyclable and non-toxic, is a major focus of research. jchr.orgnih.gov The use of efficient catalysts can reduce the activation energy barrier of the cycloaddition, minimize the formation of by-products, and allow the reaction to proceed under more environmentally friendly conditions. nih.gov
Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. thieme-connect.comresearchgate.net In recent years, significant effort has been directed toward replacing homogeneous catalytic processes with heterogeneous ones. nih.gov
A notable example is the use of silica-supported zinc bromide (ZnBr₂-SiO₂) as a heterogeneous catalyst for the synthesis of 5-substituted and 1,5-disubstituted tetrazoles. scispace.comeurjchem.comresearchgate.net This catalyst has been shown to be highly effective in the [2+3] cycloaddition of various nitriles with sodium azide, providing excellent yields. scispace.comsemanticscholar.org The reaction can be performed using a green solvent like glycerol and can be further accelerated by microwave irradiation. eurjchem.comresearchgate.net The simple filtration and recovery of the catalyst, which can be reused multiple times with minimal loss of activity, underscores the sustainability of this approach. thieme-connect.com
Table of Research Findings for ZnBr₂-SiO₂ Catalyzed Tetrazole Synthesis
| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Nitriles, NaN₃ | ZnBr₂-SiO₂ | Glycerol | Microwave Irradiation | High to Excellent | scispace.comeurjchem.comresearchgate.net |
Other heterogeneous catalysts, such as zeolites (e.g., ZSM-5), have also been employed. ZSM-5 catalyzes a three-component coupling of aldehydes, hydroxylamine hydrochloride, and sodium azide to form tetrazoles. thieme-connect.com This method provides an alternative to using nitriles and features a simple workup where the catalyst is removed by filtration and can be effectively recycled. thieme-connect.com
Ionic Liquid Catalysis
Ionic liquids (ILs) have garnered significant attention as environmentally benign catalysts and solvents for the synthesis of nitrogen-containing heterocycles, including tetrazole and pyridine (B92270) derivatives. researchgate.neteurekaselect.com Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, non-flammability, and tunable solubility—position them as superior alternatives to conventional volatile organic compounds. auctoresonline.orgias.ac.in In the context of synthesizing compounds like 2-fluoro-5-(1H-tetrazol-1-yl)pyridine, ILs can function as both the reaction medium and the catalyst, often leading to enhanced reaction rates, higher yields, and simplified product isolation procedures. researchgate.neteurekaselect.com
The primary route for forming the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide. researchgate.netnih.gov Ionic liquids facilitate this transformation by activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org The inherent polarity and potential Brønsted or Lewis acidity of certain ILs can significantly accelerate this key cycloaddition step. organic-chemistry.orgresearchgate.net
Detailed research has demonstrated the efficacy of various ILs in promoting tetrazole synthesis under mild and sustainable conditions. For instance, studies have explored the use of supported ionic liquids, which combine the catalytic advantages of ILs with the practical benefits of heterogeneous catalysis, such as easy recovery and recyclability. rsc.org A notable example is the use of a chitosan-supported magnetic ionic liquid (CSMIL) as a novel, recyclable biopolymer-supported catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org This approach highlights the move towards creating highly efficient and environmentally friendly catalytic systems. rsc.org
The versatility of ILs allows for their application in various reaction setups, including solvent-free conditions, which further enhances the green credentials of the synthesis. nih.gov Research into acidic ionic liquids, such as 1-n-butylimidazolium tetrafluoroborate ([Hbim]BF₄), has shown excellent yields in the one-pot synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide. researchgate.net The Brønsted acidity of the IL is crucial for enhancing the reaction rate under these conditions. researchgate.net
Table 1: Recyclability of Chitosan-Supported Magnetic Ionic Liquid (CSMIL) Catalyst in Tetrazole Synthesis This table illustrates the reusability of the CSMIL catalyst over five consecutive cycles for a model reaction synthesizing a 1-substituted 1H-tetrazole. The consistent high yields demonstrate the catalyst's stability and efficiency.
| Cycle | Yield (%) |
| 1 | 96 |
| 2 | 95 |
| 3 | 95 |
| 4 | 93 |
| 5 | 92 |
| Data sourced from studies on recyclable biopolymer-supported catalysts. rsc.org |
Table 2: Effect of Reaction Solvent on a Model Tetrazole Synthesis This table shows the optimization of the reaction solvent for the synthesis of a 5-substituted 1H-tetrazole catalyzed by a Cobalt(II) complex, a reaction for which ionic liquids are also explored. The choice of solvent significantly impacts the product yield.
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 20 |
| 2 | Toluene | 15 |
| 3 | Acetonitrile | 50 |
| 4 | Dimethylformamide (DMF) | 80 |
| 5 | Dimethyl sulfoxide (DMSO) | 99 |
| Data adapted from mechanistic studies on [3+2] cycloaddition reactions. nih.gov |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of functionalized pyridyl-tetrazoles is a cornerstone for their further investigation and application. While classical methods for tetrazole formation, such as the [2+3] cycloaddition between a nitrile and an azide (B81097), are well-established, future research is geared towards more efficient, safer, and versatile synthetic routes. researchgate.net
One of the most common and versatile methods for the synthesis of tetrazoles is the [2+3] cycloaddition reaction between nitriles and azides. researchgate.net A plausible synthetic route for 2-fluoro-5-(1H-tetrazol-1-yl)pyridine would likely start from 2-fluoro-5-cyanopyridine. This precursor would then undergo a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst.
Emerging trends in the synthesis of such compounds include the development of multicomponent reactions (MCRs). MCRs offer a significant advantage by constructing complex molecules in a single step from three or more reactants, thereby reducing waste and improving efficiency. nih.gov The Ugi four-component reaction (UT-4CR) is a prominent example of an MCR that can be adapted for the synthesis of α-aminomethyl tetrazoles and could be explored for the creation of novel derivatives of the title compound. nih.gov Another promising avenue is the direct C-H arylation of 1-substituted tetrazoles using palladium/copper co-catalytic systems with aryl bromides, which circumvents the late-stage use of azides. acs.org
Future synthetic explorations will likely focus on:
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, enhance safety when dealing with azides, and allow for easier scalability.
Photocatalysis: Light-mediated reactions could provide novel pathways for the formation of the pyridine-tetrazole bond under mild conditions.
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis.
A comparative table of potential synthetic methodologies is presented below.
| Synthetic Method | Precursors | Key Reagents | Advantages | Challenges |
| [2+3] Cycloaddition | 2-fluoro-5-cyanopyridine | Sodium azide, Lewis acid/Ammonium salt | High yields, well-established | Use of potentially explosive azides |
| Multicomponent Reactions (e.g., Ugi) | Isocyanides, oxo-components, amines, hydrazoic acid | Varies depending on the specific MCR | High diversity, combinatorial libraries | Substrate scope limitations |
| Direct C-H Arylation | 1-substituted tetrazole, 2-fluoro-5-bromopyridine | Pd/Cu catalyst, base | Avoids late-stage azide use, functional group tolerance | Catalyst cost and optimization |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural and electronic properties of molecules, thus guiding experimental work. mdpi.comresearchgate.net For this compound, DFT calculations can provide deep insights into its geometry, electronic structure, and reactivity.
Studies on related pyridyl-tetrazole derivatives have utilized DFT to optimize molecular geometries and calculate key quantum chemical descriptors. researchgate.netmdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net
Future computational research on this compound is expected to involve:
Time-Dependent DFT (TD-DFT): To predict the absorption and emission spectra, providing insights into its potential photophysical properties. nih.gov
Molecular Dynamics (MD) Simulations: To study the conformational landscape and intermolecular interactions in different environments, which is crucial for understanding its behavior in condensed phases and biological systems.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes.
A table summarizing typical computational parameters and their significance is provided below.
| Computational Method | Calculated Property | Significance |
| DFT (e.g., B3LYP/6-311+G*) | Optimized geometry, HOMO-LUMO energies, Mulliken charges | Predicts molecular structure, reactivity, and electronic distribution. mdpi.com |
| TD-DFT | Electronic transition energies and oscillator strengths | Predicts UV-Vis absorption spectra and photophysical behavior. nih.gov |
| MD Simulations | Conformational dynamics, interaction energies | Simulates behavior in solution or solid state, predicts binding affinities. |
| QTAIM | Bond critical points, electron density analysis | Characterizes the nature of covalent and non-covalent interactions. |
Integration into Complex Poly-Heterocyclic Architectures
The pyridine (B92270) and tetrazole moieties in this compound are excellent ligands for metal coordination, making this compound a valuable building block for the construction of complex supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The nitrogen atoms of both the pyridine and tetrazole rings can act as coordination sites. arkat-usa.org
Research has demonstrated the synthesis of two- and three-dimensional frameworks from pyridyl-tetrazole ligands and various metal ions. rsc.org These architectures exhibit diverse topologies, including helical chains and layered structures. rsc.org The resulting coordination complexes can have interesting properties, such as luminescence. rsc.org
Future directions in this area will likely focus on:
Rational Design of MOFs: Using this compound as a linker to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Synthesis of Macrocycles: Incorporating the title compound into macrocyclic structures to create novel host molecules for molecular recognition and sensing. mdpi.com
Development of Luminescent Materials: Exploring the coordination of the ligand with lanthanide or transition metals to produce materials with specific photoluminescent properties.
The table below outlines potential complex architectures and their applications.
| Architecture Type | Key Features | Potential Applications |
| Coordination Polymers | Extended 2D or 3D networks | Luminescence, catalysis, sensing rsc.org |
| Metal-Organic Frameworks (MOFs) | Porous crystalline materials | Gas storage, separation, drug delivery |
| Macrocycles | Cyclic host molecules | Molecular recognition, ion transport mdpi.com |
Investigation of Photophysical and Optoelectronic Properties
The photophysical and optoelectronic properties of organic molecules are highly dependent on their electronic structure. The combination of an electron-withdrawing fluorine atom and the electron-rich tetrazole ring in this compound suggests that it could possess interesting photophysical characteristics.
Studies on push-pull tetrazoles, which contain electron-donating and electron-accepting groups, have shown that their absorption and emission properties can be tuned by modifying the substituents. nih.govnih.gov The photophysical properties of these compounds are often solvent-dependent, although in some cases, the effect of solvent polarity is minimal. digitellinc.com Time-dependent density functional theory (TD-DFT) calculations have been instrumental in understanding the nature of the electronic transitions, which are typically π to π* or involve intramolecular charge transfer (ICT). digitellinc.com
Future research in this domain will likely involve:
Systematic Photophysical Characterization: Detailed studies of the absorption and fluorescence spectra, quantum yields, and excited-state lifetimes in various solvents.
Nonlinear Optical (NLO) Properties: Investigation of the second- and third-order NLO properties, as push-pull systems with tetrazole scaffolds have shown promise in this area. nih.gov
Organic Light-Emitting Diodes (OLEDs): Exploring the potential of this compound and its derivatives as emitters or host materials in OLED devices.
A summary of key photophysical properties and their relevance is presented in the table below.
| Property | Experimental Technique | Theoretical Method | Significance |
| Absorption Spectrum | UV-Vis Spectroscopy | TD-DFT | Determines the wavelengths of light absorbed and provides information about electronic transitions. digitellinc.com |
| Emission Spectrum | Fluorescence Spectroscopy | TD-DFT | Characterizes the fluorescence properties and the nature of the emissive excited state. nih.gov |
| Quantum Yield | Comparative method using a standard | - | Measures the efficiency of the fluorescence process. |
| Excited-State Lifetime | Time-Correlated Single Photon Counting (TCSPC) | - | Provides information about the kinetics of the excited state. |
| Hyperpolarizability (β) | Hyper-Rayleigh Scattering (HRS) | DFT | Quantifies the second-order nonlinear optical response. nih.gov |
Development of Responsive Materials based on Pyridine-Tetrazole Scaffolds
Stimuli-responsive materials, which can change their properties in response to external triggers such as pH, temperature, or light, are at the forefront of materials science. rsc.orgnih.gov The pyridine and tetrazole moieties are both known to be responsive to pH changes. The pyridine nitrogen can be protonated, while the tetrazole ring has an acidic proton with a pKa similar to that of carboxylic acids. mdpi.com
This dual pH-responsive nature makes the pyridine-tetrazole scaffold an excellent candidate for the development of "smart" materials. For instance, polymers containing tetrazole groups have been used to create pH-sensitive drug delivery systems. nih.gov Coordination polymer hydrogels based on tetrazole-pyridine derivatives have also been shown to exhibit interesting properties, such as fluorescence enhancement upon gel formation. rsc.orgresearchgate.net
Emerging trends in this area include:
pH-Responsive Polymers: Incorporating this compound as a monomer or a functional group into polymer chains to create materials that can undergo conformational changes or self-assemble in response to pH variations.
Chemosensors: Designing materials that exhibit a detectable change (e.g., color or fluorescence) in the presence of specific ions or molecules that can interact with the pyridine or tetrazole units.
Smart Surfaces: Grafting polymers containing the pyridine-tetrazole scaffold onto surfaces to create coatings with tunable wettability or adhesion.
The table below summarizes potential responsive materials and their applications.
| Material Type | Stimulus | Response | Potential Application |
| pH-Responsive Hydrogels | pH | Swelling/shrinking, drug release | Drug delivery, tissue engineering nih.gov |
| Fluorescent Chemosensors | Metal ions, pH | Change in fluorescence intensity or wavelength | Environmental monitoring, bio-imaging rsc.org |
| Smart Coatings | pH, Temperature | Change in surface properties (e.g., wettability) | Self-cleaning surfaces, controlled adhesion |
Q & A
What are the common synthetic routes for preparing 2-fluoro-5-(1H-tetrazol-1-yl)pyridine, and what methodological considerations are critical for optimizing yield and purity?
Basic Research Question
The synthesis typically involves coupling a fluoropyridine precursor with a tetrazole moiety. A common approach is via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, and describe the use of Suzuki-Miyaura coupling to attach imidazopyridine groups to fluorinated benzonitrile scaffolds, which can be adapted for tetrazole substitution. Key considerations include:
- Regioselectivity : Ensuring proper positioning of the tetrazole group via directing groups or steric control .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for coupling reactions .
- Purification : Column chromatography with gradients (e.g., chloroform/EtOAc) and NMR validation are critical for purity .
How can researchers characterize the molecular structure and confirm the regioselectivity of tetrazole substitution in this compound?
Basic Research Question
Structural confirmation requires multi-technique analysis:
- X-ray crystallography : Resolves atomic positions and confirms substitution patterns (e.g., and report crystal data for fluorophenylpyridines, demonstrating orthorhombic systems and bond angles) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish fluorine and tetrazole proton environments. For example, shows distinct δ 7.85 ppm (s, 1H) for tetrazole protons .
- Computational modeling : DFT calculations can predict stability and validate experimental data .
What role does the fluorine atom at the 2-position of the pyridine ring play in modulating the biological activity of this compound derivatives?
Advanced Research Question
The fluorine atom enhances:
- Electron-withdrawing effects : Stabilizes the pyridine ring, improving binding affinity to enzyme active sites (e.g., PDE10A inhibitors in show IC₅₀ values <1 nM with fluorinated analogs) .
- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, as seen in compounds with high brain penetration .
- Selectivity : Fluorine’s steric and electronic effects minimize off-target interactions, critical for PDE10A inhibitors .
How can researchers address discrepancies in reported biological activity data for tetrazole-containing pyridine derivatives across different assay systems?
Advanced Research Question
Discrepancies arise from:
- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration in ), or cell lines affect activity .
- Structural analogs : Subtle changes (e.g., substituent position) dramatically alter potency. Compare data from (PDE10A IC₅₀ = 0.3 nM) and (anti-tubercular MIC values) to identify structure-dependent trends .
- Validation : Use orthogonal assays (e.g., cAMP/cGMP quantification in ) and replicate studies .
What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives targeting enzyme inhibition?
Advanced Research Question
SAR strategies include:
- Systematic substitution : Modify tetrazole substituents (e.g., phenyl vs. thiophenyl in ) to assess impact on IC₅₀ .
- Crystallographic studies : Use X-ray structures (e.g., PDE10A-ligand complexes in ) to identify key binding interactions .
- Free-energy calculations : Molecular dynamics simulations predict binding affinities for novel analogs .
What are the methodological challenges in synthesizing this compound derivatives with high enantiomeric purity?
Advanced Research Question
Challenges include:
- Chiral center control : Use asymmetric catalysis (e.g., chiral Pd complexes) or chiral auxiliaries during coupling .
- Stereochemical analysis : Circular dichroism (CD) or chiral HPLC (e.g., uses Et₃N gradients for resolution) .
- Racemization risk : Optimize reaction temperature (<40°C) and avoid polar protic solvents .
How does the presence of the tetrazole group influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
Advanced Research Question
The tetrazole group:
- Enables chelation : Acts as a polydentate ligand, as seen in for Dy/Fe/Sn complexes .
- Modulates electronic properties : Nitrogen-rich tetrazole enhances π-backbonding with transition metals .
- Affects stability : Hydrogen bonding via tetrazole protons stabilizes MOF structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
